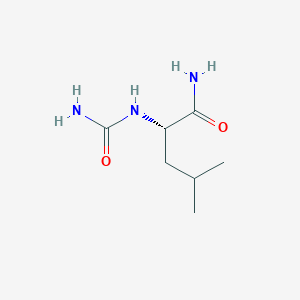

N~2~-Carbamoyl-L-leucinamide

Description

Structure

3D Structure

Properties

CAS No. |

674292-93-4 |

|---|---|

Molecular Formula |

C7H15N3O2 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(2S)-2-(carbamoylamino)-4-methylpentanamide |

InChI |

InChI=1S/C7H15N3O2/c1-4(2)3-5(6(8)11)10-7(9)12/h4-5H,3H2,1-2H3,(H2,8,11)(H3,9,10,12)/t5-/m0/s1 |

InChI Key |

BZRRMCVKVCBRCL-YFKPBYRVSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)N |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for N2 Carbamoyl L Leucinamide and Analogues

Chemical Synthesis Approaches to N2-Carbamoyl-L-leucinamide

Chemical synthesis provides a versatile and controlled route to N2-carbamoyl-L-leucinamide, allowing for the precise introduction of the carbamoyl (B1232498) moiety and subsequent peptide couplings.

Carbamoylation Reactions of L-Leucinamide Precursors

The direct carbamoylation of L-leucinamide is a common and straightforward method for the synthesis of N2-carbamoyl-L-leucinamide. This typically involves the reaction of the free amino group of L-leucinamide with a carbamoylating agent.

Common carbamoylating agents include isocyanates and cyanate (B1221674) salts. The reaction with an isocyanate, such as methyl isocyanate, proceeds via nucleophilic attack of the amino group on the isocyanate carbon, yielding the corresponding substituted urea (B33335) derivative. The use of alkali metal cyanates, like potassium cyanate, in aqueous or mixed aqueous-organic media, offers another effective route. The cyanate ion exists in equilibrium with isocyanic acid, which then reacts with the amino group of L-leucinamide.

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for the carbamoylation of amino acids. researchgate.net For instance, the reaction of α-amino acid sodium salts with urea under microwave irradiation has been shown to produce N-carbamoyl-L-amino acids in good yields. researchgate.net While this method has been demonstrated for amino acids, a similar approach could be adapted for the carbamoylation of L-leucinamide.

| Precursor | Reagent | Solvent | Conditions | Product |

| L-Leucinamide | Potassium Cyanate | Water/Co-solvent | Stirring, Room Temp | N |

| L-Leucinamide | Isocyanic Acid | Aprotic Solvent | Controlled Temp | N |

| L-Leucinamide | Urea | Water | Microwave | N |

This table presents plausible reaction conditions for the synthesis of N2-Carbamoyl-L-leucinamide based on general carbamoylation methods.

Peptide Coupling Strategies Involving N2-Carbamoyl-L-leucinamide

Once synthesized, N2-carbamoyl-L-leucinamide can be incorporated into larger peptide chains through standard peptide coupling reactions. This involves the activation of the C-terminal carboxyl group of an N-protected amino acid, followed by reaction with the N-terminal amino group of the next amino acid in the sequence. In the context of N2-carbamoyl-L-leucinamide, its free N-terminal amino group can react with an activated carboxyl group of another amino acid.

A variety of coupling reagents can be employed to facilitate this amide bond formation, minimizing side reactions and racemization. These reagents are broadly categorized as carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

| Coupling Reagent Class | Examples | Activator/Additive |

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Base (e.g., DIPEA) |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Base (e.g., DIPEA) |

This table summarizes common classes of peptide coupling reagents and their typical activators or additives.

The choice of coupling reagent and conditions is crucial to ensure high yields and maintain the chiral integrity of the amino acid residues.

Stereoselective Synthesis and Chiral Control

Maintaining the stereochemical purity of N2-carbamoyl-L-leucinamide during its synthesis and subsequent reactions is paramount, as the biological activity of chiral molecules is often dependent on their specific stereoisomer. The starting material, L-leucinamide, possesses a chiral center at the α-carbon.

During carbamoylation, if the reaction conditions are mild, the stereochemistry at the α-carbon is generally preserved. However, in subsequent peptide coupling steps, there is a risk of racemization, particularly of the activated amino acid. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) with carbodiimide (B86325) coupling agents can effectively suppress this side reaction.

The enantiomeric purity of the final product can be assessed using chiral high-performance liquid chromatography (HPLC) after derivatization with a chiral reagent. nih.govrsc.org This analytical technique allows for the separation and quantification of the L- and D-enantiomers.

Enzymatic and Biocatalytic Routes to N2-Carbamoyl-L-leucinamide and Related Carbamoylated Amino Amides

Enzymatic and biocatalytic methods offer a green and highly selective alternative to chemical synthesis, often proceeding under mild conditions with high stereospecificity.

Enzyme-Catalyzed Carbamoylation Reactions

While direct enzyme-catalyzed carbamoylation of L-leucinamide is not extensively documented, the reverse reaction, the hydrolysis of N-carbamoyl-amino acids, is well-studied. Enzymes such as N-carbamoyl-L-amino-acid hydrolase (EC 3.5.1.87) specifically catalyze the hydrolysis of N-carbamoyl-L-amino acids to the corresponding L-amino acid, ammonia, and carbon dioxide. qmul.ac.uk This enzyme exhibits broad specificity for various N-carbamoyl-L-amino acids with aliphatic substituents. qmul.ac.uk Similarly, N-carbamoyl-D-amino-acid hydrolase (EC 3.5.1.77) acts on the D-enantiomers. creative-enzymes.com

The high specificity of these enzymes suggests that, under appropriate conditions, the reverse reaction could potentially be harnessed for the stereoselective synthesis of N-carbamoyl-L-amino amides, although this remains an area for further research.

Biotechnological Production Considerations (excluding industrial processes)

The biotechnological production of amino acids and their derivatives is a well-established field. nih.gov While the direct fermentative production of N2-carbamoyl-L-leucinamide has not been reported, the underlying principles of metabolic engineering could be applied to develop microbial strains for its synthesis.

This would likely involve the overexpression of enzymes responsible for the biosynthesis of L-leucine and its amidation to L-leucinamide, coupled with an enzymatic or spontaneous carbamoylation step. The "hydantoinase process," which utilizes a cascade of enzymes including hydantoinase and N-carbamoylase for the production of optically pure amino acids, demonstrates the potential of multi-enzyme systems in biocatalysis. qmul.ac.uk

Further research into the discovery and engineering of novel enzymes with carbamoylating activity could pave the way for efficient and sustainable biotechnological routes to N2-carbamoyl-L-leucinamide and other carbamoylated amino amides.

Enzymatic Interactions and Biochemical Functionality of N2 Carbamoyl L Leucinamide

Substrate and Ligand Specificity in Enzyme Systems

N2-Carbamoyl-L-leucinamide interacts with a class of enzymes known as N-carbamoyl-L-amino acid amidohydrolases (EC 3.5.1.87), commonly referred to as L-carbamoylases. wikipedia.orgqmul.ac.uk These enzymes belong to the hydrolase family and catalyze the cleavage of the N-carbamoyl group from the amino acid. wikipedia.org The general reaction involves the hydrolysis of an N-carbamoyl-L-2-amino acid in the presence of water to yield an L-2-amino acid, ammonia (NH3), and carbon dioxide (CO2). wikipedia.org

Research on these enzymes has revealed distinct substrate specificities. For instance, the N-carbamoyl-L-amino acid amidohydrolase purified from Alcaligenes xylosoxidans demonstrates a high affinity for N-carbamoyl-L-amino acids that possess long-chain aliphatic or aromatic substituents. nih.gov This characteristic makes the N-carbamoyl derivative of leucine (B10760876), with its isobutyl side chain, a suitable substrate for this enzyme. The same enzyme also hydrolyzes N-formyl and N-acetyl amino acids, though with varying efficiency. nih.gov

The activity of these carbamoylases can be influenced by various factors. The enzyme from Alcaligenes xylosoxidans is notably inhibited by sulfhydryl reagents and requires the presence of divalent metal ions such as Mn2+, Ni2+, or Co2+ for its activity. nih.gov Conversely, D-carbamoylases show strong specificity for the D-enantiomer and are not active against N-carbamoyl-L-amino acids like the leucine derivative. nih.gov

The substrate specificity of L-carbamoylases is not universal across different sources. The enzyme from Alcaligenes xylosoxidans is inactive on the carbamoyl (B1232498) derivatives of several amino acids, including glutamate, aspartate, and arginine. qmul.ac.uk However, the enzyme from Sinorhizobium meliloti can hydrolyze N-carbamoyl L-amino acids with aliphatic substituents, which includes the leucine derivative. qmul.ac.uk This highlights the diversity within this enzyme class and their specific interactions with substrates like N2-Carbamoyl-L-leucinamide.

Leucine aminopeptidases (LAPs) are metallopeptidases that catalyze the hydrolysis of amino acid residues from the N-terminus of proteins and peptides, showing a preference for leucine. wikipedia.orgnih.gov These enzymes, found across all biological kingdoms, play crucial roles in peptide turnover and protein maturation. nih.gov The canonical substrates for LAPs are peptides or amides with a free N-terminal amino group. For example, L-leucinamide is a known substrate for leucine aminopeptidase (B13392206), which hydrolyzes it to L-leucine. researchgate.net

Studies on LAP inhibitors have shown that molecules structurally similar to the substrate can act as competitive inhibitors. nih.gov Thionopeptide derivatives of leucine, for example, have been shown to be competitive inhibitors of leucine aminopeptidase, binding to the active site but remaining resistant to hydrolysis. nih.gov This resistance to cleavage is a common feature of substrate analogues with modified N-termini, supporting the role of N2-Carbamoyl-L-leucinamide as a potential ligand or inhibitor rather than a substrate for LAPs.

Mechanistic Studies of Enzyme Inhibition by N2-Carbamoyl-L-leucinamide and Analogues

While N2-Carbamoyl-L-leucinamide itself is not a classical inhibitor, its structural backbone is a key recognition element in a range of potent inhibitors targeting cysteine proteinases (also known as cysteine or thiol proteases). wikipedia.org These enzymes, which include cathepsins, caspases, and papain, are characterized by a catalytic dyad or triad in their active site containing a nucleophilic cysteine residue. wikipedia.orgnih.govusp.br They are involved in numerous physiological and pathological processes, making them significant drug targets. usp.br

Inhibitors based on the leucinamide scaffold are designed to interact with specific pockets within the enzyme's active site. usp.br The leucine side chain is particularly effective at binding to the S2 subsite of many papain-like cysteine proteases, which is a well-defined hydrophobic pocket that accommodates such residues. The inhibitory activity is conferred by an electrophilic "warhead" group attached to the leucinamide scaffold, which reacts with the active site cysteine.

Analogues of N2-Carbamoyl-L-leucinamide, such as peptide nitriles and azadipeptide nitriles, have been developed as highly effective inhibitors of human cysteine cathepsins K, S, B, and L. nih.gov These compounds leverage the favorable binding interactions of the peptide-like backbone to position the nitrile warhead for optimal interaction with the catalytic cysteine. frontiersin.org

The mechanism of inhibition by N2-Carbamoyl-L-leucinamide analogues depends on the nature of their electrophilic warhead. Inhibition can be either reversible or irreversible. mdpi.com

Reversible Inhibition: A prominent class of reversible inhibitors based on this scaffold are the peptide nitriles. These compounds interact with the active site cysteine in a covalent but reversible manner. nih.gov The catalytic cysteine performs a nucleophilic attack on the carbon atom of the nitrile group. This attack is assisted by the adjacent histidine residue in the active site. frontiersin.org The result is the formation of a covalent thioimidate adduct. This adduct mimics the tetrahedral transition state of peptide bond hydrolysis but is stable enough to inhibit the enzyme. However, the reaction is reversible, allowing the enzyme to eventually return to its active state. This mechanism leads to potent, slow-binding inhibition. nih.gov

Irreversible Inhibition: Irreversible inhibition occurs when the analogue forms a stable, covalent bond with the enzyme, permanently inactivating it. mdpi.com This is typically achieved by incorporating highly reactive warheads, such as Michael acceptors or epoxides, onto the leucinamide scaffold. These electrophilic groups react with the nucleophilic thiol of the active site cysteine to form a permanent covalent linkage. For example, peptidyl Michael acceptors have been designed as potent irreversible inactivators of cysteine proteases.

The table below summarizes the inhibition mechanisms of different classes of leucinamide analogues.

| Inhibitor Class | Warhead Group | Mechanism of Action | Type of Inhibition |

| Peptide Nitriles | Nitrile (-C≡N) | Nucleophilic attack by Cys thiol forms a covalent thioimidate adduct. | Covalent-Reversible |

| Peptide Aldehydes | Aldehyde (-CHO) | Nucleophilic attack by Cys thiol forms a covalent thiohemiketal. | Covalent-Reversible |

| Michael Acceptors | α,β-unsaturated carbonyl | Nucleophilic addition of Cys thiol to the double bond forms a stable covalent bond. | Covalent-Irreversible |

| Epoxides | Oxirane ring | Ring-opening by nucleophilic attack of Cys thiol forms a stable covalent bond. | Covalent-Irreversible |

The binding of N2-Carbamoyl-L-leucinamide analogues to the active site of cysteine proteases is a highly specific interaction guided by the enzyme's substrate-binding pockets. The active site cleft of papain-like cysteine proteases is divided into subsites (S1, S2, S1', S2', etc.) that accommodate the amino acid residues of the substrate (P1, P2, P1', P2', etc.). usp.br

For a typical leucinamide-based inhibitor, the leucine residue is designated as the P2 residue. Its bulky, hydrophobic isobutyl side chain fits snugly into the corresponding S2 subsite, which is a deep, hydrophobic pocket in many cysteine cathepsins. mdpi.com This P2-S2 interaction is a primary determinant of binding affinity and specificity.

The core of the inhibitory action involves the interaction of the warhead with the catalytic dyad, typically Cys-25 and His-162 (papain numbering). frontiersin.org In the case of nitrile-based inhibitors, computational studies reveal that the inhibitor binds in a specific orientation where the nitrile nitrogen forms a hydrogen bond with the protonated imidazole group of the histidine residue. frontiersin.org This positions the nitrile carbon for nucleophilic attack by the thiolate anion of Cys-25. The resulting covalent bond formation effectively locks the inhibitor in place, blocking substrate access and inactivating the enzyme. The peptide backbone of the inhibitor further stabilizes the complex through a network of hydrogen bonds with the enzyme's main chain.

The N-terminal carbamoyl group in N2-Carbamoyl-L-leucinamide and its analogues can also contribute to binding by acting as a hydrogen bond donor and acceptor, potentially forming additional interactions with residues in the active site cleft and further enhancing binding affinity.

Structure-Activity Relationship (SAR) Analysis in Enzymatic Modulation

The enzymatic modulation by N2-Carbamoyl-L-leucinamide is intrinsically linked to its molecular structure. A detailed analysis of its structure-activity relationship (SAR) provides critical insights into the molecular determinants necessary for effective binding to and hydrolysis by N-carbamoyl-L-amino-acid hydrolases (L-carbamoylases). This analysis typically involves systematic modifications of both the N-carbamoyl moiety and the leucinamide scaffold to elucidate their respective contributions to enzymatic activity.

Impact of N2-Carbamoyl Moiety Modifications on Enzymatic Activity

The N2-carbamoyl group (-NH-CO-NH2) is a key functional group for recognition and catalysis by L-carbamoylases. The interaction of this moiety with the active site residues of the enzyme is a prerequisite for the hydrolytic cleavage of the amide bond.

Research into the substrate promiscuity of L-carbamoylases has demonstrated that modifications to the N-acyl group can significantly impact the rate of enzymatic hydrolysis. While the carbamoyl group is the natural substrate, enzymes such as L-N-carbamoylase from Geobacillus stearothermophilus CECT43 (BsLcar) have been shown to hydrolyze other N-acyl derivatives. For instance, studies have indicated that N-formyl and N-acetyl derivatives of L-amino acids can also serve as substrates for L-carbamoylases. nih.gov In some cases, these modified substrates may even be hydrolyzed with different efficiencies compared to their N-carbamoyl counterparts. The ability of L-carbamoylases to accommodate different N-acyl groups highlights the flexibility of the enzyme's active site.

The catalytic mechanism of N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase), a related enzyme, involves a catalytic triad of residues (e.g., Cys171, Glu46, and Lys126 in Agrobacterium sp. KNK712) that interacts directly with the carbamoyl moiety. nih.gov The cysteine residue acts as a nucleophile, attacking the carbonyl carbon of the carbamoyl group. ebi.ac.uk Modifications to the electronic and steric properties of the N-acyl group would directly influence this initial step of the catalytic cycle. For example, replacing the amino group of the carbamoyl moiety with a methyl group (to form an N-acetyl group) or a hydrogen atom (to form an N-formyl group) would alter the electrophilicity of the carbonyl carbon and the hydrogen bonding potential of the moiety, thereby affecting the rate of enzyme acylation and subsequent hydrolysis.

The following table summarizes the general observations on the impact of N-acyl group modifications on L-carbamoylase activity, which can be extrapolated to N2-Carbamoyl-L-leucinamide.

| N-Acyl Moiety | General Effect on L-Carbamoylase Activity | Rationale |

| N-Carbamoyl | Native substrate, generally high activity. | Optimal fit and electronic properties for the enzyme's active site. |

| N-Formyl | Often hydrolyzed, sometimes at a higher rate than N-carbamoyl. nih.gov | Smaller steric hindrance and potentially favorable electronic properties for nucleophilic attack. |

| N-Acetyl | Typically hydrolyzed, but often at a lower rate than N-carbamoyl and N-formyl. nih.gov | Increased steric bulk from the methyl group may hinder optimal positioning in the active site. |

Influence of Leucinamide Scaffold Modifications on Enzyme Binding

The leucinamide scaffold of N2-Carbamoyl-L-leucinamide plays a crucial role in substrate specificity and binding affinity to L-carbamoylases. The size, shape, and hydrophobicity of the amino acid side chain are key determinants for recognition by the enzyme's substrate-binding pocket.

L-carbamoylases generally exhibit broad substrate specificity, with a noted preference for N-carbamoyl-L-amino acids bearing aliphatic side chains. qmul.ac.uk The enzyme from Alcaligenes xylosoxidans, for instance, demonstrates a high affinity for substrates with long-chain aliphatic or aromatic substituents. This suggests that the hydrophobic isobutyl side chain of leucine is a favorable feature for binding to the active site of many L-carbamoylases.

The influence of the leucinamide scaffold can be understood by comparing the enzymatic hydrolysis of N-carbamoyl derivatives of different amino acids. While specific kinetic data for a wide range of aliphatic N-carbamoyl-L-amino acids are not always available in a single comparative study, general trends can be inferred from various sources. For example, the effectiveness of dynamic kinetic resolution for producing optically pure L-amino acids such as L-methionine, L-alanine, L-homophenylalanine, L-aminobutyric acid, and L-norleucine using L-carbamoylase indicates that the enzyme can accommodate a variety of side chains. nih.gov

Modifications to the leucinamide scaffold, such as altering the length or branching of the side chain, would directly impact the van der Waals interactions within the enzyme's binding pocket. It is likely that there is an optimal size and shape for the side chain that maximizes these favorable interactions, leading to a lower Michaelis constant (Km) and/or a higher catalytic rate (kcat).

The table below illustrates the anticipated impact of modifications to the leucinamide scaffold on enzyme binding, based on the known substrate specificities of L-carbamoylases.

| Leucinamide Scaffold Modification | Predicted Impact on Enzyme Binding | Rationale |

| Shortening the side chain (e.g., Valine, Alanine) | Binding affinity may be reduced. | Fewer hydrophobic interactions with the enzyme's binding pocket. |

| Isomeric rearrangement (e.g., Isoleucine) | Binding affinity is likely to be similar, but potentially with altered kinetics. | The overall hydrophobicity is similar, but the different branching pattern may affect the precise fit in the active site. |

| Lengthening the side chain (e.g., Norleucine) | Binding affinity could be maintained or slightly altered. | Increased hydrophobicity may be favorable, but excessive length could lead to steric clashes. |

| Introduction of polar groups | Binding affinity is expected to decrease significantly. | The binding pocket is likely to be predominantly hydrophobic to accommodate the aliphatic side chain of leucine. |

Computational and Theoretical Investigations of N2 Carbamoyl L Leucinamide

Molecular Modeling and Dynamics Simulations of Enzyme-N2-Carbamoyl-L-leucinamide Complexes

Molecular modeling and molecular dynamics (MD) simulations are instrumental in elucidating the dynamic interactions between a ligand like N2-Carbamoyl-L-leucinamide and its corresponding enzyme, such as N-carbamoyl-L-amino acid amidohydrolase (L-carbamoylase). While specific MD studies on the N2-Carbamoyl-L-leucinamide complex are not extensively documented in publicly available literature, a wealth of information can be gleaned from simulations of homologous systems, such as N-carbamoyl-D-amino acid amidohydrolases (D-carbamoylases) with their substrates.

These computational studies typically begin with establishing a three-dimensional model of the enzyme-ligand complex. This can be achieved through homology modeling, using the crystal structure of a related enzyme as a template, followed by docking the ligand into the active site. For instance, the crystal structure of an L-carbamoylase from Geobacillus stearothermophilus has been determined, providing a structural basis for building such models nih.gov.

Once a model is established, MD simulations are performed to observe the behavior of the complex over time, typically on the scale of nanoseconds to microseconds. These simulations provide detailed information on:

Conformational Stability: Analysis of the root-mean-square deviation (RMSD) of the protein backbone and ligand throughout the simulation indicates whether the complex reaches a stable equilibrium. Studies on D-carbamoylase have shown that the binding pocket in complex with a substrate stabilizes within 100 nanoseconds nih.gov.

Key Amino Acid Interactions: Simulations can identify the specific amino acid residues that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand, holding it in the active site. In a D-carbamoylase, MD simulations identified Arg176 and Asn173 as key residues forming hydrogen bonds with the substrate nih.gov. Similar analyses for an L-carbamoylase complex would pinpoint the residues responsible for recognizing the L-leucinamide moiety.

Solvent Accessibility: The solvent-accessible surface area (SASA) can be calculated to understand how the binding event alters the protein's interaction with the surrounding water molecules nih.gov.

Flexibility and Rigidity: Root-mean-square fluctuation (RMSF) analysis reveals the flexibility of different parts of the enzyme. MD simulations have shown that mutations can enhance the rigidity of the catalytic site, thereby increasing enzyme activity nih.gov.

The table below summarizes typical parameters and findings from MD simulations on related N-carbamoyl-amino acid amidohydrolase systems.

| Simulation Parameter | Typical Value/Observation | Significance |

| Simulation Time | 50 - 100 ns | Allows for the observation of the system reaching equilibrium and stabilization of the ligand in the binding pocket nih.gov. |

| Key Interacting Residues | Identification of specific Arginine, Asparagine, Cysteine, Histidine, and Aspartic acid residues, among others, via hydrogen bonds and hydrophobic interactions. | Reveals the molecular basis for substrate recognition and specificity nih.gov. |

| RMSD Analysis | Protein-ligand complex reaches a stable plateau, indicating a stable binding mode. | Confirms the stability of the simulated complex and the validity of the binding pose. |

| RMSF Analysis | Shows regions of high and low flexibility. Mutations can lead to increased rigidity in the catalytic site. | Correlates structural dynamics with enzymatic activity and stability; increased rigidity at the active site is often linked to enhanced activity nih.gov. |

These simulation techniques provide a dynamic picture of how N2-Carbamoyl-L-leucinamide is recognized and positioned within an enzyme's active site, setting the stage for the chemical reaction.

Quantum Chemical Studies on Reaction Mechanisms Involving Carbamoyl (B1232498) Groups

Quantum chemical (QC) methods, such as Density Functional Theory (DFT), are employed to study the electronic details of chemical reactions, including bond breaking and formation. These methods are essential for elucidating the precise mechanism of enzymatic hydrolysis of the carbamoyl group in N2-Carbamoyl-L-leucinamide.

The hydrolysis reaction catalyzed by N-carbamoyl-L-amino-acid hydrolase involves the cleavage of the C-N bond of the carbamoyl group. QC studies can model the potential energy surface of this reaction, identifying the structures of transition states and intermediates. A common approach is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models. In this method, the reactive center (the carbamoyl group and key catalytic residues) is treated with a high level of theory (QM), while the rest of the protein and solvent are treated with a more computationally efficient method (MM).

Key insights from such studies on related systems include:

Transition State Stabilization: QM/MM calculations have shown that enzymes stabilize the transition states of hydrolysis. For carbamoylated enzymes, the calculations can reveal why the carbamoyl group is a stable covalent adduct, showing that the enzyme environment is less efficient at stabilizing the hydrolysis transition state compared to that for a natural substrate, thus explaining the mechanism of inhibition.

Reaction Pathways: QC studies can compare different possible reaction pathways. For instance, in the gas phase reaction of leucine (B10760876) with an OH radical, DFT calculations have been used to model the reaction profiles, identify pre-reactive complexes, and determine which hydrogen atom is most likely to be abstracted scielo.org.mx. This provides fundamental insight into the intrinsic reactivity of the molecule's different parts.

Radical Reactions: The carbamoyl group can also be involved in radical reactions. Studies have elucidated plausible pathways for the generation of carbamoyl radicals from precursors, which then participate in further chemical transformations.

The table below outlines key aspects investigated by quantum chemical studies on carbamoyl-related reaction mechanisms.

| Aspect Investigated | Computational Method | Finding | Implication for N |

| Reaction Energy Profile | QM/MM | Calculation of activation barriers and reaction energies. | Determines the rate-limiting step of the enzymatic reaction and the overall thermodynamic feasibility. |

| Transition State Geometry | DFT, QM/MM | Precise 3D arrangement of atoms at the peak of the energy barrier. | Reveals the specific interactions between the enzyme and the substrate that lower the activation energy, explaining the catalytic power of the enzyme. |

| Charge Distribution | DFT | Analysis of how electron density shifts during the reaction. | Helps to understand the roles of catalytic residues (e.g., as proton donors/acceptors or nucleophiles) in the reaction mechanism. |

These quantum chemical investigations provide a fundamental understanding of the bond-level events that govern the transformation of N2-Carbamoyl-L-leucinamide.

Prediction of Binding Affinities and Molecular Recognition Events

A central goal of computational chemistry in drug discovery and enzymology is the accurate prediction of binding affinity—the strength of the interaction between a ligand and its protein target. Various computational methods are used to predict this value (often expressed as Kd, Ki, or ΔGbind) and to understand the underlying principles of molecular recognition.

Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a protein. While useful for predicting binding geometry, its ability to accurately rank compounds by affinity is often limited.

More rigorous methods, such as free energy calculations based on MD simulations (e.g., Free Energy Perturbation or Thermodynamic Integration), can provide more accurate predictions of binding affinity. These methods calculate the free energy change of moving the ligand from a solvated state to the protein-bound state.

In recent years, deep learning and other machine learning approaches have emerged as powerful tools for predicting protein-ligand binding affinity ed.ac.uk. These models are trained on large datasets of known protein-ligand complexes and their experimentally determined affinities. By learning complex patterns from this data, they can make rapid and often accurate predictions for new complexes. These methods can be broadly categorized:

Sequence-Based Models: Use the amino acid sequence of the protein and a string representation of the molecule (like SMILES) as input.

Structure-Based Models: Utilize 2D or 3D representations of the protein and ligand, often employing graph neural networks to analyze the interaction network of atoms ed.ac.uk.

The table below summarizes various computational approaches for predicting binding affinity and recognition.

| Method | Input Data | Output | Strengths & Weaknesses |

| Molecular Docking | 3D structures of protein and ligand | Binding pose, scoring function value | Strengths: Fast, good for virtual screening. Weaknesses: Scoring functions are often inaccurate for affinity prediction. |

| Free Energy Calculations | MD simulation trajectory of the protein-ligand complex | Binding free energy (ΔG | Strengths: High accuracy, physically rigorous. Weaknesses: Very computationally expensive and time-consuming. |

| Deep Learning Models | Large datasets of protein-ligand pairs and affinities | Predicted binding affinity (e.g., pK | Strengths: Very fast predictions, can learn complex patterns. Weaknesses: Requires large, high-quality training data; generalizability can be an issue ed.ac.uk. |

Through these computational approaches, researchers can predict how tightly N2-Carbamoyl-L-leucinamide will bind to its target enzyme and identify the specific features of both molecules that drive this molecular recognition event.

Applications in Advanced Research Methodologies and Analytical Chemistry

N2-Carbamoyl-L-leucinamide Derivatives as Chiral Derivatizing Agents in Amino Acid Analysis

The precise analysis and separation of amino acid enantiomers (D- and L-forms) are critical in fields like metabolomics and clinical diagnostics, as different enantiomers can have vastly different biological activities. mdpi.com Indirect enantioseparation, which involves reacting the amino acid mixture with a chiral derivatizing agent (CDA) to form diastereomers, is a powerful technique. nih.gov These resulting diastereomeric pairs have distinct physical properties and can be separated using standard, achiral chromatography methods. nih.gov

Derivatives of L-leucinamide, closely related to N2-Carbamoyl-L-leucinamide, are employed for this purpose. A prominent example is 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA), an analogue of the well-known Marfey's reagent (FDAA). mdpi.com L-FDLA reacts with the primary amino group of amino acids to form stable diastereomers, enabling their separation and quantification.

The hydrophilic nature of underivatized amino acids often leads to poor retention and resolution on the reversed-phase columns commonly used in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govmdpi.com Chemical derivatization addresses this challenge by attaching a hydrophobic tag, which improves the chromatographic behavior of the analytes. nih.govresearchgate.net

When a chiral derivatizing agent like L-FDLA is used, it creates diastereomers that can be effectively resolved on a standard C18 column. nih.gov This indirect chiral separation method is a cornerstone of stereochemical analysis. The process not only facilitates separation but can also enhance detection sensitivity in both UV and mass spectrometry detectors. nih.gov For instance, derivatization with urea (B33335) to form carbamoyl (B1232498) amino acids—the same class of compound as N2-Carbamoyl-L-leucinamide—has been shown to increase retention times and UV intensity, thereby improving separation and detection. nih.gov

| Analyte | Derivatization Effect | Analytical Advantage | Reference |

|---|---|---|---|

| Amino Acids (General) | Increased hydrophobicity and formation of diastereomers with a CDA. | Improved retention and resolution on reversed-phase columns; enables chiral separation. | nih.govresearchgate.net |

| Alanine (Ala) | Increased retention time by 1.62 min and UV intensity by 3.29x after urea derivatization. | Enhanced separation from the solvent front and greater detection sensitivity. | nih.gov |

| Phenylalanine (Phe) | Increased retention time by 2.59 min and UV intensity by 1.26x after urea derivatization. | Better separation from other components and improved signal intensity. | nih.gov |

The true test of an analytical method is its performance with complex biological matrices, such as tissue extracts, cell culture media, or physiological fluids. Derivatization strategies are essential for achieving the required sensitivity and selectivity in these samples. nih.gov For example, an improved derivatization method using L-FDLA has been successfully applied to the analysis of D- and L-amino acids in brain tissue samples. mdpi.com

Similarly, a method using urea for pre-column derivatization has been effectively used for amino acid analysis in cell culture media, demonstrating its potential for complex sample analysis. nih.gov These approaches allow researchers to accurately quantify enantiomeric ratios of amino acids, providing insights into physiological processes and disease states. mdpi.com The robustness of these methods makes them suitable for high-throughput metabolomics studies, such as the large-scale screening of plant mutants. nih.govmdpi.com

Utilization in Peptide Synthesis and Chemical Probes

Beyond its role in analytical chemistry, the structure of N2-Carbamoyl-L-leucinamide can be incorporated into larger molecules like peptides and chemical probes to investigate biological systems.

Chemical peptide synthesis, particularly solid-phase peptide synthesis (SPPS), offers unmatched flexibility for creating custom peptides. nih.gov This technology allows for the incorporation of non-canonical or modified amino acids at specific positions within a peptide sequence, a feat that is difficult to achieve with biological expression systems. nih.gov

To incorporate a molecule like N2-Carbamoyl-L-leucinamide into a peptide using the common Fmoc-SPPS method, it would first need to be chemically modified. This involves attaching a temporary protecting group, such as the fluorenylmethyloxycarbonyl (Fmoc) group, to its alpha-amino group. The carboxylic acid end would then be "activated" to facilitate its coupling to the N-terminus of the growing peptide chain, which is anchored to a solid resin support. bachem.comthermofisher.com This cycle of deprotection and coupling is repeated until the desired peptide is fully assembled. thermofisher.com

The inclusion of such a modified residue can confer unique properties to the resulting peptide, such as:

Altered Conformation: The carbamoyl group could introduce specific hydrogen bonding patterns, influencing the peptide's secondary structure.

Increased Stability: The modification may render the peptide more resistant to degradation by proteases.

Modified Binding Affinity: The unique side chain could alter the peptide's interaction with its biological target.

These custom-designed peptides are invaluable tools for studying protein-protein interactions, enzyme mechanisms, and other fundamental biochemical processes.

Identifying the specific protein targets of a bioactive small molecule is a major challenge in drug discovery. nih.gov One powerful strategy is the use of chemical probes, which are modified versions of the small molecule designed to capture their binding partners from a complex proteome. scripps.edu

To convert N2-Carbamoyl-L-leucinamide into a chemical probe for target identification, it would typically be derivatized by adding two key components:

A Reactive or Photoactivatable Group: This moiety is designed to form a stable, covalent bond with the target protein upon binding or exposure to UV light. nih.gov

A Reporter Tag: A tag, most commonly biotin, is attached via a linker. nih.gov

The resulting probe is incubated with a cell lysate. After the probe binds to its target protein(s) and a covalent linkage is formed, the biotin tag allows for the entire probe-protein complex to be selectively isolated from the mixture using streptavidin-coated beads. nih.gov The captured proteins are then identified using mass spectrometry. This affinity-based pull-down approach is a cornerstone of modern chemical biology for elucidating a compound's mechanism of action. nih.gov

| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1. Synthesis | The core molecule (e.g., N~2~-Carbamoyl-L-leucinamide) is chemically modified to include a linker, a reporter tag (e.g., biotin), and a reactive group. | To create a tool capable of binding, capturing, and reporting its protein target. | nih.gov |

| 2. Incubation | The probe is incubated with a cell lysate or live cells to allow it to bind to its target protein(s). | To facilitate the interaction between the probe and its biological partner(s). | nih.gov |

| 3. Covalent Crosslinking | If using a photoactivatable probe, the mixture is exposed to UV light to form a covalent bond between the probe and the target. | To permanently link the probe to its target, ensuring it is not lost in subsequent steps. | nih.gov |

| 4. Affinity Purification | The lysate is passed over streptavidin-coated beads, which specifically bind the biotin tag on the probe. | To isolate the probe-protein complexes from the thousands of other proteins in the lysate. | nih.gov |

| 5. Identification | The captured proteins are eluted from the beads, separated (e.g., by SDS-PAGE), and identified using mass spectrometry. | To determine the identity of the proteins that specifically interact with the original molecule. | nih.gov |

Broader Biochemical and Biological System Context Non Human Specific

Role in Microbial Metabolism and Nitrogen Cycling

The metabolism of N2-Carbamoyl-L-leucinamide in microbial systems is primarily understood through the enzymatic hydrolysis of its constituent parts, namely the N-carbamoyl group and the amide bond. While direct studies on N2-Carbamoyl-L-leucinamide are limited, the degradation pathway can be inferred from the known activities of microbial enzymes on related N-carbamoyl-L-amino acids and amino acid amides.

At the core of this metabolic process are N-carbamoyl-L-amino-acid hydrolases (EC 3.5.1.87), commonly known as L-carbamoylases. These enzymes catalyze the hydrolysis of N-carbamoyl-L-amino acids to yield an L-amino acid, ammonia (NH₃), and carbon dioxide (CO₂) worthington-biochem.comwikipedia.org. This reaction is a key step in making the nitrogen from the carbamoyl (B1232498) group available to the microorganism. L-carbamoylases belong to the hydrolase subfamily that acts on carbon-nitrogen bonds in linear amides worthington-biochem.comwikipedia.org.

The enzymatic breakdown of the N-carbamoyl portion of the molecule plays a direct and significant role in nitrogen cycling. The release of ammonia, a readily usable form of nitrogen for many microorganisms, contributes to the pool of available nitrogen in the environment. Microbes can then assimilate this ammonia to synthesize essential nitrogen-containing biomolecules like amino acids and nucleotides.

For the complete breakdown of N2-Carbamoyl-L-leucinamide, a two-step enzymatic process is likely required. First, an L-carbamoylase would act on the N-carbamoyl-L-leucine moiety. Subsequently, a separate enzyme, such as a leucine (B10760876) aminopeptidase (B13392206), would hydrolyze the amide bond of the resulting L-leucinamide to release L-leucine and another molecule of ammonia wikipedia.orgnih.govnih.gov. Leucine aminopeptidases are metallopeptidases that specialize in cleaving N-terminal leucine residues from peptides and amides wikipedia.orgnih.gov. The liberated L-leucine can then serve as a carbon and nitrogen source for the microbe, entering central metabolic pathways researchgate.net.

Several bacterial species have been identified as sources of L-carbamoylases with broad substrate specificity, indicating their potential to metabolize a range of N-carbamoyl amino acids, including N-carbamoyl-L-leucine.

Table 1: Microbial Sources of N-carbamoyl-L-amino-acid hydrolase (L-Carbamoylase)

Bioremediation Potential of Enzymes Interacting with Carbamoyl Compounds

Enzymes that metabolize carbamoyl compounds, particularly L-carbamoylases, have significant potential in bioremediation and biocatalysis. Their primary application is in the "hydantoinase process," a multi-enzymatic system used for the industrial production of optically pure D- or L-amino acids mdpi.comresearchgate.net.

This process starts with a racemic mixture of 5-monosubstituted hydantoins. A hydantoinase enzyme first hydrolyzes the hydantoin (B18101) ring to produce an N-carbamoyl-amino acid. Subsequently, a stereospecific carbamoylase, such as an L-carbamoylase, selectively hydrolyzes one of the enantiomers (e.g., the N-carbamoyl-L-amino acid) to produce the desired pure L-amino acid, leaving the N-carbamoyl-D-amino acid untouched qmul.ac.ukmdpi.comresearchgate.net. A racemase is often included to convert the remaining D-enantiomer back into the racemic mixture, allowing for a theoretical 100% yield of the desired L-amino acid qmul.ac.uk.

The substrate promiscuity of some L-carbamoylases allows this process to be adapted for the synthesis of various natural and unnatural L-amino acids nih.govnih.gov. For instance, an L-carbamoylase from Geobacillus stearothermophilus has been effectively used for the biosynthesis of L-methionine, L-alanine, and L-tryptophan, among others nih.gov. The ability of these enzymes to act on substrates with bulky aliphatic side chains, such as N-carbamoyl-L-leucine, is well-documented nih.govmdpi.com.

Beyond amino acid production, the hydrolytic activity of these enzymes offers potential for the detoxification of environments contaminated with carbamoyl-containing pollutants, such as certain pesticides. The hydrolysis of the carbamoyl group often leads to metabolites with reduced toxicity nih.govnih.gov.

Table 2: Substrate Specificity of Selected L-Carbamoylases

Mechanistic Insights into Interactions with Plant Pathogen Systems (focusing on molecular action)

The interaction of N2-Carbamoyl-L-leucinamide with plant pathogen systems at a molecular level is not well-documented. However, insights can be drawn from the broader understanding of how amino acids and their derivatives function in plant-pathogen interactions. These molecules can act as nutrient sources for pathogens or as signaling molecules in plant defense pathways.

A pathogen's ability to acquire nutrients from the host is critical for its survival and proliferation. Pathogens can manipulate host metabolism to increase the availability of essential nutrients, including amino acids. Therefore, it is plausible that a compound like N2-Carbamoyl-L-leucinamide could be utilized as a nitrogen and carbon source by a pathogen if the requisite hydrolytic enzymes are present.

Conversely, plants have evolved sophisticated defense mechanisms that involve the modulation of amino acid metabolism. Certain amino acids and their derivatives can act as signaling molecules that trigger plant immune responses. For example, the recognition of pathogen-associated molecular patterns (PAMPs) by plant pattern recognition receptors (PRRs) can initiate a cascade of defense responses researchgate.netscitechnol.com. This often involves the production of reactive oxygen species and the activation of defense-related genes scitechnol.comnih.gov.

A key component of many plant immune receptors is the leucine-rich repeat (LRR) domain. These domains are involved in protein-protein interactions and the recognition of pathogen-derived molecules nih.govnih.gov. While there is no direct evidence of N2-Carbamoyl-L-leucinamide interacting with these receptors, the presence of the leucine moiety is noteworthy. It is conceivable that derivatives of leucine could potentially modulate the activity of LRR-containing proteins, either enhancing or interfering with the plant's defense signaling. However, without specific research, this remains speculative.

The role of amino acids in plant defense is complex, as they can be involved in both promoting growth and activating defense mechanisms. The balance of these functions is crucial for the outcome of a plant-pathogen interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.